molecular formula C12H9ClF3N3O B6604614 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- CAS No. 98534-25-9

1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-

Cat. No. B6604614
CAS RN: 98534-25-9
M. Wt: 303.67 g/mol
InChI Key: IGWLREIMOUKKMC-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- (PCMT) is an organic compound belonging to the class of pyrazoles. This organic compound has been extensively studied in recent years and is known to have a range of applications in the field of scientific research. PCMT has been widely used in the synthesis of different compounds, as well as in the study of its biochemical and physiological effects. In

Mechanism of Action

1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has been shown to bind to proteins and other molecules through hydrogen bonding and hydrophobic interactions. It has been demonstrated to bind to proteins such as serine proteases, as well as to other molecules such as nucleic acids. This binding is thought to be responsible for its ability to inhibit the activity of enzymes and other proteins.
Biochemical and Physiological Effects
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as serine proteases and other proteins. It has also been shown to modulate the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has several advantages over other compounds for use in laboratory experiments. It is relatively stable and can be easily synthesized using a variety of methods. Furthermore, it has been demonstrated to bind to proteins and other molecules, making it a useful tool for studying protein-protein interactions. However, 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- is not completely non-toxic and should be handled with care.

Future Directions

1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has a wide range of potential applications in scientific research. It could be used as a tool to study protein-protein interactions and enzyme inhibition, as well as in the development of novel drug candidates. Furthermore, it could be used to study its biochemical and physiological effects, such as its anti-inflammatory and anti-cancer properties. Finally, 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- could be used to synthesize various compounds for use in laboratory experiments.

Synthesis Methods

1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- can be synthesized through a variety of methods. One method involves the reaction of 4-chlorophenylisocyanate with N-methyl-5-(trifluoromethyl)pyrazole-1-carboxamide in the presence of a base such as sodium hydroxide. This reaction yields 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- as the main product. Another method involves the reaction of 4-chlorophenylisocyanate with N-methyl-5-(trifluoromethyl)pyrazole-1-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction yields 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- as the main product.

Scientific Research Applications

1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has been widely used in scientific research due to its ability to bind to proteins and other molecules. It has been used in the synthesis of various compounds, such as small-molecule inhibitors of protein-protein interactions, and as a tool for studying protein-protein interactions. 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has also been used in the study of enzyme inhibition and in the development of novel drug candidates.

properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O/c1-17-11(20)9-6-18-19(10(9)12(14,15)16)8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWLREIMOUKKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073750
Record name 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98534-25-9
Record name 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098534259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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